2-(4,6-dichloropyridin-3-yl)acetic Acid

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of organic chemistry. researchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, render it a versatile scaffold in a multitude of chemical transformations and a key component in numerous biologically active molecules. The pyridine nucleus is found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3).

In the realm of organic synthesis, pyridine and its derivatives serve as indispensable building blocks and reagents. researchgate.net Their utility stems from several key characteristics:

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to the pyridine ring, allowing it to act as a nucleophile or a base in various reactions.

Aromaticity: The aromatic nature of the pyridine ring provides it with inherent stability, yet it can undergo a range of substitution reactions.

Reactivity: The presence of the nitrogen atom deactivates the ring towards electrophilic substitution, which typically occurs at the 3- and 5-positions. Conversely, it activates the ring for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. This distinct reactivity pattern allows for regioselective functionalization, a crucial aspect of targeted synthesis.

Ligand Properties: The nitrogen atom can coordinate to metal centers, making pyridine derivatives valuable ligands in catalysis, facilitating a wide range of transformations.

The incorporation of a pyridine scaffold into a molecule can significantly influence its physical and chemical properties, including solubility, polarity, and bioavailability. This has made it a privileged structure in medicinal chemistry, with a remarkable number of approved drugs containing a pyridine moiety. These drugs span a wide therapeutic spectrum, highlighting the scaffold's ability to interact with diverse biological targets.

Overview of Dichloropyridine Derivatives in Chemical Research

Among the various substituted pyridines, dichloropyridines represent a particularly important class of intermediates in chemical research. The presence of two chlorine atoms on the pyridine ring significantly alters its electronic properties and reactivity, making them valuable precursors for the synthesis of more complex molecules. The positions of the chlorine atoms on the ring dictate the specific reactivity and potential applications of the isomer.

Dichloropyridines are key starting materials in the synthesis of a wide array of functionalized pyridines through nucleophilic substitution and cross-coupling reactions. patsnap.comgoogle.com The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups.

Furthermore, dichloropyridines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to highly substituted pyridine derivatives that would be challenging to synthesize by other means. The differential reactivity of the chlorine atoms based on their position relative to the ring nitrogen can often be exploited to achieve selective mono- or di-functionalization. patsnap.com

In the context of agrochemical and pharmaceutical research, dichloropyridine derivatives serve as crucial building blocks for the synthesis of herbicides, insecticides, and new drug candidates. researchgate.net The introduction of specific substituents onto the dichloropyridine core allows for the fine-tuning of biological activity and pharmacokinetic properties. A notable example is the use of 2,6-dichloropyridine (B45657) in the synthesis of the antibiotic enoxacin.

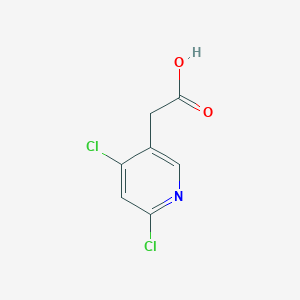

The compound at the heart of this article, 2-(4,6-dichloropyridin-3-yl)acetic acid, combines the structural features of a dichloropyridine with an acetic acid side chain. This unique combination of a reactive heterocyclic core and a functional carboxylic acid group opens up numerous possibilities for further chemical modification and exploration of its potential applications.

An in-depth analysis of the synthetic methodologies for producing this compound and its related analogues reveals a variety of sophisticated chemical strategies. These methods focus on the precise construction of the pyridylacetic acid core and the regioselective functionalization of precursor molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dichloropyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYUZCUCIIIHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376400 | |

| Record name | (4,6-Dichloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199283-51-7 | |

| Record name | (4,6-Dichloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 4,6 Dichloropyridin 3 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 2-(4,6-dichloropyridin-3-yl)acetic acid is a primary site for chemical modification, readily undergoing reactions typical of this functional group, such as esterification, amide bond formation, and conversion to acyl chlorides. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. libretexts.org For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be utilized. orgsyn.org

The synthesis of amides from this compound can be achieved by first converting the acid to a more reactive species, such as an acyl chloride, or by using peptide coupling reagents. The direct reaction with an amine is often inefficient due to the formation of an unreactive ammonium carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and form the amide. libretexts.org More commonly, activating agents are used. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into the corresponding acyl chloride, which readily reacts with amines to form amides. libretexts.orglibretexts.org A wide array of modern coupling reagents, including HATU, HBTU, and EDC, often used in combination with additives like HOBt, facilitate amide bond formation under mild conditions. organic-chemistry.orgnih.gov

Table 1: Representative Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

This table presents generalized reaction conditions based on standard carboxylic acid chemistry.

Reactivity of the Dichloropyridine Ring

The dichloropyridine core of the molecule is electron-deficient, which significantly influences its reactivity, particularly towards nucleophiles. The chlorine atoms are susceptible to substitution, and the ring can participate in reduction, oxidation, and metalation reactions.

The chlorine atoms on the pyridine (B92270) ring, positioned at C4 and C6, are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. These reactions allow for the introduction of a wide range of functional groups. The reactivity of halopyridines in SNAr reactions is well-established, with the 2- and 4-positions being particularly activated. sci-hub.se

The reaction of dichloropyridines with various nucleophiles such as amines, alkoxides, and thiolates can lead to mono- or di-substituted products. mdpi.com The regioselectivity of the substitution depends on the reaction conditions and the nature of the nucleophile. For instance, in related dichloropyrimidine systems, careful control of stoichiometry and the base used can favor monosubstitution over disubstitution. mdpi.com The reaction with amines, for example, can be used to introduce substituted amino groups, a common strategy in the synthesis of biologically active molecules.

Table 2: Examples of Nucleophilic Substitution on Dichloropyridine Systems

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | 2,3-dimethylaniline | -NH-Aryl |

| Thiolate | Sodium thiophenoxide | -S-Aryl |

| Alkoxide | Sodium methoxide | -OCH₃ |

This table illustrates potential substitutions based on the known reactivity of similar heterocyclic systems.

The dichloropyridine ring can undergo both reduction and oxidation. Catalytic hydrogenation is a common method for the reduction of the pyridine ring and/or the removal of halogen substituents. For example, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a platinum catalyst in acetic acid leads to the formation of piperidine-4-carboxylic acid, demonstrating both dechlorination and ring saturation. researchgate.net Conversely, using a nickel catalyst in an alkaline medium results in selective dechlorination to yield pyridine-4-carboxylic acid. researchgate.net These examples suggest that the reduction of this compound could similarly yield either the fully saturated piperidine derivative or the dechlorinated pyridine product, depending on the chosen catalytic system.

Oxidation of the pyridine ring itself is less common, but reactions involving the substituents are well-documented. While direct oxidation of the pyridine nitrogen to an N-oxide can be achieved using reagents like hydrogen peroxide in acetic acid, the primary focus often remains on transformations of other functional groups. researchgate.net Electrophilic substitution, such as nitration, can be performed on activated pyridine rings, though the electron-deficient nature of dichloropyridines makes such reactions challenging. researchgate.net

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In pyridine systems, lithiation can be directed by substituents. For 2-chloropyridine, the use of a BuLi-LiDMAE superbase has been shown to promote regioselective C-6 lithiation, an otherwise difficult transformation. researchgate.net The presence of multiple substituents on the this compound ring, including the two chlorine atoms and the acetic acid side chain, would be expected to influence the regioselectivity of any metalation event. The carboxylic acid group would first need to be protected or deprotonated. The chloro groups and the directing metalating group would then compete to direct the lithiation to an adjacent position. Lithiation of complex chloro-substituted phenyl systems has shown that regioselectivity can be controlled by the choice of lithiating agent and conditions. arkat-usa.org

Formation of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The combination of a reactive carboxylic acid side chain and a functionalizable dichloropyridine ring makes this compound a valuable precursor for the synthesis of more complex heterocyclic structures. aksci.com The acetic acid moiety can be used to construct a new ring fused to the pyridine core or to a substituent attached to it.

For instance, the carboxylic acid can be elaborated into a dienophile and participate in Diels-Alder reactions to construct polycyclic systems. mdpi.com Furthermore, the nucleophilic substitution of the chlorine atoms provides handles for subsequent intramolecular cyclization reactions. A common strategy involves substituting a chlorine atom with a nucleophile that contains another reactive site, which can then react with the acetic acid side chain (or a derivative thereof) to form a new heterocyclic ring. This approach is widely used in the synthesis of fused heterocycles like thiazolopyridines, pyrazolopyridines, and others, which are prevalent in medicinal chemistry. amazonaws.comresearchgate.net

Spectroscopic and Crystallographic Characterization of 2 4,6 Dichloropyridin 3 Yl Acetic Acid and Analogues

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 2-(4,6-dichloropyridin-3-yl)acetic acid. By analyzing the vibrational modes of the molecule, characteristic spectral fingerprints can be obtained.

In the FT-IR spectrum of a related compound, 2-(4-cyanophenylamino)acetic acid, distinct vibrational bands have been identified that offer insight into the expected spectral features of this compound. nih.gov For instance, the carboxylic acid O-H stretch is typically observed as a broad band in the region of 3300-2500 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the carboxylic acid group is expected to produce a strong absorption band in the range of 1760-1690 cm⁻¹. mdpi.com The C-Cl stretching vibrations from the dichloropyridine ring are anticipated to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations of the pyridine (B92270) moiety would be expected to yield prominent bands in the Raman spectrum. Computational studies on similar molecules, such as (2,4,5-trichlorophenoxy)acetic acid, have been used to assign vibrational frequencies, providing a framework for interpreting the spectra of related halogenated aromatic acids.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | FT-IR |

| Carboxylic Acid | C=O Stretch | 1760-1690 | FT-IR |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 | FT-IR, FT-Raman |

| Methylene (B1212753) | C-H Stretch | 2960-2850 | FT-IR, FT-Raman |

| Pyridine Ring | C-Cl Stretch | 800-600 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. For instance, in 2,4-dichloropyridine (B17371), the proton signals are observed in the aromatic region. chemicalbook.com The methylene (-CH₂-) protons of the acetic acid moiety would likely appear as a singlet, with a chemical shift influenced by the adjacent pyridine ring and carboxylic acid group, typically in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm), although its observation can be dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of δ 170-180 ppm. The carbons of the dichloropyridine ring will exhibit shifts determined by the positions of the chlorine substituents and the acetic acid group. For example, in a related dichlorothiophene-containing compound, the carbon signals of the heterocyclic ring were clearly assigned. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H | 7.0 - 9.0 | - |

| -CH₂- | 3.5 - 4.5 | 35 - 45 |

| -COOH | 10.0 - 13.0 | 170 - 180 |

| Pyridine C | - | 120 - 160 |

| Pyridine C-Cl | - | 145 - 165 |

Mass Spectrometry Techniques (e.g., HREI-MS, LC/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution electron ionization mass spectrometry (HREI-MS) or liquid chromatography-mass spectrometry (LC/MS) can provide precise mass measurements.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₇H₅Cl₂NO₂). The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms, with the M, M+2, and M+4 peaks appearing in a specific ratio.

Fragmentation patterns observed in the mass spectrum can offer further structural information. For instance, the loss of the carboxylic acid group (•COOH) or a water molecule (H₂O) from the molecular ion are common fragmentation pathways for carboxylic acids. In a study of a related compound, rel-2-[4-chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid, the molecular ion peak was clearly identified, confirming the structure. mdpi.com For 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, predicted mass-to-charge ratios for various adducts have been calculated, which is a common practice in modern mass spectrometric analysis. uni.lu

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as co-crystals of pyridine derivatives with carboxylic acids, provides a strong basis for predicting its solid-state behavior. mdpi.comrsc.org

Molecular Conformation and Dihedral Angles

The conformation of this compound in the solid state would be determined by the dihedral angles between the pyridine ring and the acetic acid side chain. The rotational freedom around the C-C single bond connecting the methylene group to the pyridine ring allows for different conformations. Studies on acetic acid have shown that while the syn conformation is generally preferred, the anti conformation can also be present, especially in solution. nih.gov The planarity of the pyridine ring itself is expected, though slight distortions can occur due to substituent effects. In the crystal structure of other substituted pyridines, the planarity of the ring is a common feature. researchgate.net

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯X Interactions)

The supramolecular assembly of this compound in the crystalline state is expected to be dominated by hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), leading to the formation of robust synthons. A common motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H⋯O hydrogen bonds. uky.edu

Computational and Theoretical Investigations of 2 4,6 Dichloropyridin 3 Yl Acetic Acid

Density Functional Theory (DFT) Studies for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the molecular geometry and vibrational frequencies of organic compounds.

For a molecule like 2-(4,6-dichloropyridin-3-yl)acetic acid, DFT calculations would begin with a geometry optimization. This process determines the lowest energy arrangement of the atoms in space, providing theoretical values for bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or LANL2DZ, which provides a good balance between accuracy and computational cost. researchgate.netnih.gov

Following optimization, a vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true energy minimum but also predicts the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the carboxylic acid group, or ring vibrations of the dichloropyridine moiety. A study on the related compound 2,3-Dichloropyridine, for instance, utilized the B3LYP/LANL2DZ level of theory to calculate its 27 normal modes of vibration and predict its infrared spectrum. researchgate.net Such an analysis for this compound would allow for the assignment of experimental spectral bands to specific molecular motions.

Table 1: Illustrative Optimized Structural Parameters for a Dichloropyridine Moiety (Based on 2,3-Dichloropyridine)

| Parameter | Calculated Value (B3LYP/LANL2DZ) |

|---|---|

| Bond Length (Å) | |

| C-Cl | (Specific values would be calculated) |

| C-N | (Specific values would be calculated) |

| C-C | (Specific values would be calculated) |

| Bond Angle (°) | |

| C-N-C | (Specific values would be calculated) |

| C-C-Cl | (Specific values would be calculated) |

Note: This table is illustrative. Actual values for this compound would require a specific DFT calculation.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO, Fukui Functions, NBO Analysis)

The electronic properties and reactivity of a molecule can be effectively described using a variety of descriptors derived from DFT calculations.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity. A small gap suggests high reactivity, whereas a large gap implies high stability. For 2,3-Dichloropyridine, the HOMO-LUMO gap has been calculated, providing insights into its electronic properties and reactive nature. researchgate.net

Fukui Functions: These functions are used within conceptual DFT to predict which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function helps identify the most reactive sites, guiding the understanding of chemical reactions. nih.gov For this compound, this analysis would pinpoint specific atoms on the pyridine (B92270) ring or the acetic acid side chain that are most likely to participate in reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. nih.gov This analysis can reveal the nature of the bonds (e.g., covalent, ionic character) and the stabilizing interactions between filled and vacant orbitals, offering a deeper understanding of the molecule's electronic structure.

Table 2: Key Electronic and Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Index of chemical reactivity and stability |

Quantum Chemical Calculations of Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures and energies of reactants, transition states, intermediates, and products.

For a molecule like this compound, computational studies could explore various transformations. For example, the synthesis of pyridylacetic acid derivatives often involves multi-step reactions, such as substitution on the pyridine ring followed by functional group manipulations. nih.govacs.org DFT calculations can be used to:

Model Transition States: Locate the highest energy point along the reaction coordinate, which is the transition state. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Identify Intermediates: Characterize any stable species that are formed and consumed during the reaction.

Evaluate Reaction Pathways: Compare the energetics of different possible mechanisms to determine the most favorable pathway.

While specific mechanistic studies on this compound are not prominent, the general approach would allow researchers to investigate its reactivity, such as its potential dimerization or its behavior under various reaction conditions, similar to studies on other pyridine-acetic acids. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can be used to interpret experimental data or to identify unknown compounds.

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra to aid in structure elucidation and assignment of resonances.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. These calculations predict the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to electronic transitions between molecular orbitals. This information is valuable for understanding the electronic structure and optical properties of the molecule.

IR and Raman Spectroscopy: As mentioned in section 5.1, the calculation of harmonic vibrational frequencies provides a predicted IR and Raman spectrum. This is invaluable for identifying characteristic functional groups and understanding the molecule's vibrational behavior.

These predictive capabilities are essential in modern chemical research, allowing for a synergistic relationship between theoretical calculations and experimental observation. nih.gov

Synthetic Utility and Chemical Transformations of 2 4,6 Dichloropyridin 3 Yl Acetic Acid As a Precursor

Role as a Synthetic Intermediate for Advanced Pyridine (B92270) Derivatives

The inherent reactivity of 2-(4,6-dichloropyridin-3-yl)acetic acid makes it a valuable starting material for the creation of more elaborate pyridine-based structures. The presence of two chlorine atoms on the pyridine ring allows for selective nucleophilic substitution reactions, enabling the introduction of various functional groups. This adaptability is crucial in medicinal chemistry, where the pyridine scaffold is a common feature in many biologically active compounds.

The acetic acid side chain offers another point of modification. Standard carboxylic acid chemistry can be employed to form amides, esters, and other derivatives, further expanding the molecular diversity achievable from this single precursor. For instance, the synthesis of novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones with anti-inflammatory properties has been reported, showcasing the utility of the acetic acid group in creating bioactive molecules. nih.gov

Derivatization for Complex Organic Synthesis

The strategic modification of this compound is a key strategy in the assembly of intricate organic molecules. This involves not only the functionalization of the existing scaffold but also its use as a building block for the construction of more complex heterocyclic systems.

Synthesis of Related Heterocyclic Scaffolds

The transformation of this compound into different heterocyclic systems is a testament to its synthetic potential. For example, it can serve as a precursor for the synthesis of various fused pyridine systems. Cyclization reactions involving the acetic acid side chain and a suitably introduced functional group on the pyridine ring can lead to the formation of bicyclic and tricyclic structures. This approach has been utilized in the preparation of novel heterocyclic scaffolds with potential medicinal applications. nih.gov

One notable example is the use of related pyridine derivatives in the synthesis of thiopyrano[2,3-d]thiazoles. mdpi.com While not directly starting from this compound, the principles of using a functionalized pyridine to construct a more complex heterocyclic system are well-demonstrated. The strategic placement of reactive groups allows for sequential reactions, such as the hetero-Diels-Alder reaction, to build the desired scaffold. mdpi.com

Preparation of Polysubstituted Pyridines

The chlorine atoms on the pyridine ring of this compound are susceptible to displacement by a variety of nucleophiles. This allows for the systematic introduction of different substituents onto the pyridine core, leading to the formation of polysubstituted pyridines. The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

For instance, the reaction of dichloropyridines with amines or other nucleophiles is a common method for introducing new functional groups. orgsyn.org This strategy is fundamental in creating libraries of compounds for drug discovery and materials science. The resulting polysubstituted pyridines can exhibit a wide range of chemical and physical properties, depending on the nature of the substituents.

Development of Chemical Tool Compounds

Chemical tool compounds are essential for probing biological systems and validating potential drug targets. acs.org The versatility of this compound and its derivatives makes them attractive starting points for the development of such tools. By systematically modifying the structure of the parent compound, researchers can create molecules with specific biological activities. nih.gov

The ability to generate a library of related compounds from a single precursor is a significant advantage in the search for potent and selective chemical probes. nih.gov The diverse functionalities that can be introduced onto the this compound scaffold allow for the fine-tuning of a molecule's properties to achieve the desired biological effect. This approach has been successfully employed in the development of inhibitors for various enzymes and modulators for receptors.

Future Directions in 2 4,6 Dichloropyridin 3 Yl Acetic Acid Research

Exploration of Novel Synthetic Pathways

The development of efficient and regioselective synthetic routes is fundamental to unlocking the potential of 2-(4,6-dichloropyridin-3-yl)acetic acid. Future research will likely focus on moving beyond classical methods to more sophisticated strategies that offer high yields and functional group tolerance.

One promising avenue involves the late-stage functionalization of the dichloropyridine core. Modern techniques for the selective C-H functionalization of pyridine (B92270) rings are well-suited for this purpose. researchgate.net For instance, directed ortho-metalation (DoM) using hindered lithium amide bases can facilitate the introduction of a functional group at the C-3 position of a pre-existing dichloropyridine. researchgate.net Alternatively, transition metal-catalyzed cross-coupling reactions, which have been successfully applied to various dichloropyridine isomers, could be adapted. nih.gov A nickel-catalyzed monoarylation, for example, could be followed by further manipulation to install the acetic acid side chain. nih.govresearchgate.net

Another innovative approach is the construction of the pyridylacetic acid framework in a single, streamlined process. A recently developed three-component synthesis of substituted pyridylacetic acid derivatives, which utilizes the dual reactivity of Meldrum's acid derivatives with pyridine-N-oxides and various nucleophiles, represents a state-of-the-art method that could be adapted for this target molecule. chemrxiv.orgacs.orgresearchgate.net This strategy is notable for its efficiency and ability to generate diverse derivatives. researchgate.net

| Potential Synthetic Strategy | Description | Key Intermediates/Reagents | Anticipated Advantages |

| Directed Metalation-Alkylation | Sequential deprotonation of a 2,4-dichloropyridine (B17371) precursor at the C-3 position followed by trapping with an electrophile (e.g., CO₂) and subsequent reduction/elaboration. researchgate.net | 4,6-Dichloropyridine, Lithium Diisopropylamide (LDA), CO₂ | High regioselectivity for functionalization at the C-3 position. researchgate.net |

| Three-Component Synthesis | Condensation of a substituted pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophilic partner to construct the pyridylacetic acid core directly. chemrxiv.orgacs.org | 4,6-Dichloropyridine-N-oxide, Meldrum's acid, Nucleophile (e.g., methoxide) | High convergence and efficiency; allows for rapid library synthesis. acs.orgresearchgate.net |

| Cross-Coupling/Nitrile Hydrolysis | Introduction of a cyano-methyl group onto the dichloropyridine ring via a palladium or nickel catalyst, followed by hydrolysis of the nitrile to the carboxylic acid. | 4,6-Dichloropyridine, Bromoacetonitrile, Pd/Ni catalyst | Good functional group tolerance and established reliability for C-C bond formation. nih.gov |

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and guiding its applications. Future work will necessitate a combination of advanced spectroscopic techniques and computational modeling.

Full structural elucidation would be achieved using a suite of modern analytical methods. nih.gov One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity and spatial relationships of the atoms, while Fourier-transform infrared (FTIR) spectroscopy would identify the characteristic vibrational modes of the carboxylic acid and dichloropyridine moieties. rsc.org High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. For unambiguous determination of the solid-state structure, single-crystal X-ray diffraction would be the definitive technique. nih.govrsc.org

To complement these experimental findings, computational studies using Density Functional Theory (DFT) will be invaluable. bohrium.commostwiedzy.pl DFT calculations can provide deep insights into the molecule's electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity. nih.gov Furthermore, theoretical calculations can predict vibrational frequencies to aid in the assignment of experimental IR spectra and calculate NMR chemical shifts. bendola.com Such computational models have been successfully applied to other halopyridines to understand properties like electron attachment and dissociation pathways. mostwiedzy.plresearchgate.net

| Analytical Technique | Purpose | Predicted Observations for this compound |

| ¹H NMR Spectroscopy | Determine the number and environment of protons. | Two singlets in the aromatic region for the pyridine ring protons (H-2 and H-5), a singlet for the methylene (B1212753) (-CH₂-) protons, and a broad singlet for the carboxylic acid proton (-COOH). rsc.org |

| ¹³C NMR Spectroscopy | Identify the carbon skeleton. | Seven distinct carbon signals: five for the pyridine ring (three C-Cl/C-N and two C-H) and two for the acetic acid side chain (-CH₂- and -COOH). rsc.org |

| FTIR Spectroscopy | Identify functional groups. | Characteristic absorptions for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Cl stretches, and aromatic C=C/C=N stretches. nih.gov |

| DFT Calculations | Model electronic structure and predict properties. | Calculation of HOMO/LUMO energies to predict reactivity sites; simulation of IR and NMR spectra to support experimental data. nih.gov |

Innovative Applications as Synthetic Building Blocks

The true potential of this compound lies in its utility as a versatile synthetic building block. nih.gov The presence of multiple reaction sites allows for the creation of a wide array of more complex molecules for applications in medicinal chemistry, agrochemistry, and materials science. nih.gov

The two chlorine atoms on the pyridine ring are key to its versatility. Their different electronic environments (C4 vs. C6) may allow for selective, stepwise functionalization using transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.gov This enables the sequential introduction of different aryl, alkyl, or amino groups, providing a powerful tool for building molecular diversity. Dihalo(hetero)arenes are highly valued for this capacity to serve as platforms for creating libraries of functionalized compounds. nih.gov

Simultaneously, the carboxylic acid group can be readily converted into other functional groups. It can be transformed into esters, amides, or acid chlorides, allowing it to be tethered to other molecules of interest. This dual functionality—a modifiable core and a reactive handle—makes the compound an ideal scaffold for drug discovery programs, where pyridine derivatives are known to exhibit a wide range of biological activities. bendola.comnih.gov

| Reaction Type | Target Functional Group | Potential Application |

| Suzuki-Miyaura Coupling | C4-Cl or C6-Cl | Introduction of aryl or heteroaryl groups to build biaryl scaffolds for medicinal chemistry. nih.gov |

| Buchwald-Hartwig Amination | C4-Cl or C6-Cl | Formation of C-N bonds to synthesize complex amines and potential enzyme inhibitors. |

| Amide Coupling | Carboxylic Acid (-COOH) | Linking the scaffold to peptides, amines, or other bioactive fragments. |

| Esterification | Carboxylic Acid (-COOH) | Creation of prodrugs or modification of solubility and pharmacokinetic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.